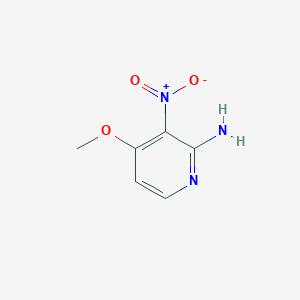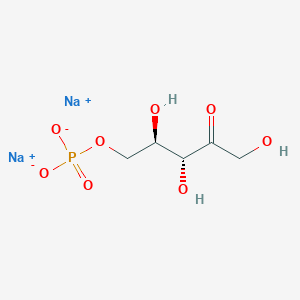
4,6-Diaminopyrimidine-5-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde and its derivatives involves multiple steps, including reactions of 4,6-dichloropyrimidine-5-carbaldehyde with different nucleophiles. An efficient regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed through S(N)Ar reactions, allowing access to highly functionalized pyrimidine substrates (Beingessner et al., 2008). Additionally, a chemoselective aniline-chloropyrimidine coupling in a competing electrophilic environment produces 4, 6-diaminopyrimidine-5-carbaldehyde in high yield (Choudhury et al., 2008).
Molecular Structure Analysis
The molecular structure of 4,6-Diaminopyrimidine-5-carbaldehyde derivatives has been analyzed using various techniques, including X-ray diffraction (XRD) and spectroscopy. For instance, the structure of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives was confirmed by XRD analysis (Bakulina et al., 2014).
Chemical Reactions and Properties
4,6-Diaminopyrimidine-5-carbaldehyde undergoes various chemical reactions to form structurally diverse compounds. For example, it reacts with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014). Its derivatives have been synthesized via microwave-assisted reactions under solvent-free conditions (Quiroga et al., 2008).
Applications De Recherche Scientifique
Nucleophilic Substitution Reaction Products : A study by Trilleras, Pérez-Gamboa, and Quiroga (2022) discussed the unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This finding is significant for constructing pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Antimicrobial Activity : Gricela Lobo et al. (2010) identified a compound, 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one, derived from 4,6-Diaminopyrimidine-5-carbaldehyde, which shows promising antimicrobial activity. This indicates potential applications in pharmaceuticals (Lobo et al., 2010).
Synthesis of Complexes with Metals : Black and Rothnie (1984) explored the use of diamino dialdehydes based on pyrimidines, like 4,6-Diaminopyrimidine-5-carbaldehyde, as templates for synthesizing complexes with metals such as copper and nickel. This has implications for coordination chemistry (Black & Rothnie, 1984).
Synthesis of Novel Heterocyclic Systems : Bakulina, Ivanov, Lobanov, and Dar'in (2014) reported the synthesis of novel peri-fused heterocyclic systems, pyrimido[4,5,6-de][1,8]naphthyridines, based on 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde. This development is crucial for advancing the field of heterocyclic chemistry (Bakulina et al., 2014).
Synthesis of Biologically Active Compounds : Zinchenko et al. (2018) demonstrated that the interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters results in unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives offer potential in the synthesis of biologically active compounds (Zinchenko et al., 2018).
Microwave-Induced Synthesis : Quiroga et al. (2008) discussed the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This method is noted for its efficiency and speed, providing a new avenue for preparing precursors for pyrazolo[3,4-d]pyrimidines (Quiroga et al., 2008).
Safety And Hazards
4,6-Diaminopyrimidine-5-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions of 4,6-Diaminopyrimidine-5-carbaldehyde research could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Propriétés
IUPAC Name |
4,6-diaminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGOYQVBNIIMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminopyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)



![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)







